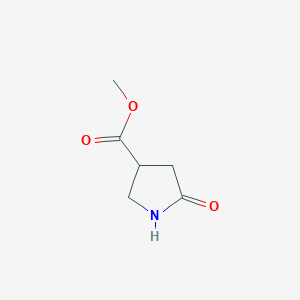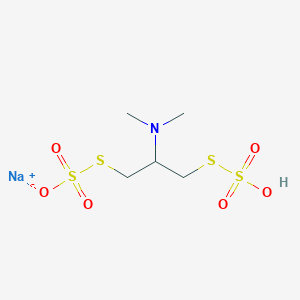
3-Hepten-2-one
Vue d'ensemble
Description
3-Hepten-2-one is an organic compound with the chemical formula C7H12O . It is a clear, colorless liquid with a pungent odor .
Synthesis Analysis
This compound can be synthesized by reacting 1-pentyne with acetic anhydride to yield 3-heptyn-2-one, which is consequently converted to cis-3-hepten-2-one by partial catalytic hydrogenation . The trans-form is probably obtained from trans-2-hexenic acid treated with methyl lithium .
Molecular Structure Analysis
The molecular formula of 3-Hepten-2-one is C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .
Chemical Reactions Analysis
Chemically, 3-Hepten-2-one belongs to the ketone functional group and exhibits typical reactions associated with ketones . It undergoes oxidation reactions, forming carboxylic acids under appropriate conditions, and can also undergo reduction reactions to form corresponding alcohols . Furthermore, it is prone to nucleophilic addition reactions at its carbonyl group .
Physical And Chemical Properties Analysis
3-Hepten-2-one has a boiling point of approximately 63 degrees Celsius and a melting point of -49 degrees Celsius . It is soluble in organic solvents such as ethanol and ether, but only slightly soluble in water . It has a density of 0.8±0.1 g/cm3, a vapour pressure of 2.7±0.3 mmHg at 25°C, and a flash point of 52.2±4.2 °C .
Applications De Recherche Scientifique
Food Flavoring
3-Hepten-2-one is commonly used as a food additive and flavoring agent . It is used in most dairy flavors to add greater depth . This ketone will add lingering rich after-notes to many processed dairy products such as custard, melted butter, creams, and cheeses (Brie, Gorgonzola, and blue cheeses) .
Nut Applications
3-Hepten-2-one is beneficial in fatty nut applications . It enhances the flavors of brazil and pine nuts, cashews, and other nuts .
Chemical Synthesis
3-Hepten-2-one is used to produce Heptan-2-one . This indicates its role in the synthesis of other organic compounds.
Research Use
3-Hepten-2-one is marked as RUO – Research Use Only . This suggests that it is used in various research contexts, possibly including chemical analysis, reaction studies, and the development of new synthetic methods.
Spectroscopy Studies
The mass spectrum of 3-Hepten-2-one is available in the NIST Chemistry WebBook , indicating its use in spectroscopy studies. These studies can provide valuable information about the compound’s structure and properties.
Food Industry
Due to its unique properties, 3-Hepten-2-one finds various applications in the food industry . As a food additive, it is used to enhance the flavors and aromas of food products .
Safety and Hazards
3-Hepten-2-one is a flammable liquid and poses a potential safety hazard in both its handling and storage . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Proper handling and storage procedures should be followed due to its flammable nature .
Orientations Futures
3-Hepten-2-one finds various applications in the food industry. It is commonly used as a food additive and flavoring agent, owing to its unique properties . It is also used as a fragrance ingredient in the cosmetics and personal care industry . Its distinct aroma and taste make it valuable in different industrial applications .
Mécanisme D'action
Target of Action
3-Hepten-2-one, also known as methyl n-amyl ketone, is a versatile organic compound that finds various applications in the food industry . It is commonly used as a food additive and flavoring agent . .
Biochemical Pathways
3-Hepten-2-one is a volatile compound that is part of the apocarotenoid metabolic pathways in plants . Apocarotenoids are derived from carotenoids and contribute to the color and flavor of many flowers and fruits . For instance, linear volatile apocarotenoids, such as geranyl acetone, 6-methyl-5-hepten-2-one (MHO), and geranial, were identified as important aroma components in fruits of papaya, citrus, and blackberry .
Pharmacokinetics
It is known that 3-Hepten-2-one is soluble in organic solvents but only slightly soluble in water , which may affect its bioavailability and distribution in the body
Result of Action
The primary result of the action of 3-Hepten-2-one is the enhancement of flavors and aromas in food products . Its pungent odor and taste make it a popular choice for use in savory foods such as soups, sauces, and snacks . Moreover, it is used to add a fruity or floral note to baked goods and confectionery products .
Action Environment
The action of 3-Hepten-2-one can be influenced by various environmental factors. For instance, its volatility and aroma can be affected by temperature and pH. Furthermore, its stability and efficacy can be influenced by light, oxygen, and other environmental conditions. Proper handling and storage procedures should be followed due to its flammable nature .
Propriétés
IUPAC Name |
(E)-hept-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZQADGLDKIPM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid; powerfull grassy-green pungent odour | |
| Record name | 3-Hepten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
63.00 °C. @ 13.00 mm Hg | |
| Record name | 3-Hepten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 3-Hepten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Hepten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841-0.847 | |
| Record name | 3-Hepten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Hepten-2-one | |
CAS RN |
1119-44-4, 5609-09-6 | |
| Record name | 3-Hepten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hepten-2-one, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hepten-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hept-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEPTEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02T5FJDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hepten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Hepten-2-one is found naturally in various sources, including several Amazonian fruits. [] Additionally, it has been identified in red bell peppers (Capsicum annuum), specifically in a simultaneous distillation-extraction extract. [] Studies have also detected its presence in cooked spinach leaves (Spinacia oleracea L.). []
A: Yes, 3-Hepten-2-one can be synthesized. One method uses Ethyl acetoacetate, 3-ethylthio butyraldehyde, and sodium hydroxide as the primary materials. This process involves hydrolysis and condensation reactions, achieving a yield of 95%. [] Another synthesis method involves the reaction of acetone and isovaleric aldehyde in an alkaline aqueous solution. This crossed aldol condensation process, often aided by a catalyst, can produce 6-methyl-3-hepten-2-one. [, ]
A: 3-Hepten-2-one finds application in various industries, including food, personal care products, and medicine. [] For example, its vapor adsorption properties are utilized in creating liquid-repellent and vapor-sorptive cotton fabrics for chemical protective apparel. []
ANone: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula and weight of 3-Hepten-2-one. Comprehensive spectroscopic data for the compound is also absent from the provided excerpts.
A: Yes, research indicates that 3-Hepten-2-one reacts with cerium(IV) salts or lanthanide triflates in alcohols, yielding corresponding β-alkoxy compounds. [] This reaction can lead to the formation of 1,1,3-trialkoxy derivatives, particularly with specific cyclic ketones and linear unsaturated ketones. [] Another study explores the addition of Grignard reagents to trans-3-Hepten-2-one. [] Additionally, research investigates the ionic hydrogenation of 3-Hepten-2-one using cyclohexane in the presence of aluminum halides. []
A: Yes, some research highlights the biological activity of compounds related to 3-Hepten-2-one. For instance, 6-hydroxy-4,6-dimethyl-3-hepten-2-one, isolated from a Streptosporangium sp. fermentation broth, shows anti-Mythimna separata Walker activity. [] Additionally, 6-hydroxy-4,6-dimethyl-3-hepten-2-one has been explored for its protein-inducing properties in Chinese hamster's transformed ovarian cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)



![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
